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(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

Catalog No.
S13417777
CAS No.
820981-58-6
M.F
C15H22ClFN2
M. Wt
284.80 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]py...

CAS Number

820981-58-6

Product Name

(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

IUPAC Name

(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine

Molecular Formula

C15H22ClFN2

Molecular Weight

284.80 g/mol

InChI

InChI=1S/C15H22ClFN2/c1-2-3-8-19(14-6-7-18-10-14)11-12-4-5-13(17)9-15(12)16/h4-5,9,14,18H,2-3,6-8,10-11H2,1H3/t14-/m0/s1

InChI Key

SWXOHJADSAFFLE-AWEZNQCLSA-N

Canonical SMILES

CCCCN(CC1=C(C=C(C=C1)F)Cl)C2CCNC2

Isomeric SMILES

CCCCN(CC1=C(C=C(C=C1)F)Cl)[C@H]2CCNC2

(3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine is a synthetic organic compound characterized by its complex structure and potential applications in various scientific fields. Its molecular formula is C15H22ClFN2, and it has a molecular weight of 284.80 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a butyl group and a chlorofluorobenzyl moiety. This unique structure contributes to its biological activity and makes it a subject of interest in medicinal chemistry and pharmacology .

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, yielding corresponding amines or alcohols.
  • Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral media.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Nucleophiles like amines in the presence of bases such as triethylamine.

The synthesis of (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine typically involves the reaction of pyrrolidin-3-amine with 2-chloro-4-fluorobenzyl chloride. This reaction is usually facilitated by a base, such as sodium hydride or potassium carbonate, in an organic solvent like dimethylformamide or tetrahydrofuran under controlled temperature conditions. Industrial production may utilize advanced techniques like continuous flow reactors to enhance scalability and efficiency .

This compound has diverse applications across several domains:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Investigated as a biochemical probe for studying cellular processes.
  • Medicine: Explored for potential therapeutic properties, including drug development.
  • Industry: Used in producing specialty chemicals and materials .

Interaction studies involving (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine are critical for understanding its biological effects. These studies typically focus on how the compound interacts with specific receptors or enzymes, which could lead to insights into its pharmacological properties. Comprehensive research is needed to map out these interactions fully and assess their implications for drug design and therapeutic applications .

Several compounds exhibit structural similarities to (3S)-N-butyl-N-[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(3S)-N-butyl-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amineC15H22Cl2N2Contains two chlorine atoms, potentially altering biological activity .
(3R)-N-butyl-N-(4-fluorobenzyl)pyrrolidin-3-amineC15H22FN2Different stereochemistry may impact receptor binding profiles.
(3S)-N-pentyl-N-(2-chlorophenyl)methylpyrrolidin-3-amineC16H24ClN2Variation in alkyl chain length could influence solubility and pharmacokinetics.

These compounds share structural characteristics but differ in their substituents, which can significantly affect their biological activities and applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.1455546 g/mol

Monoisotopic Mass

284.1455546 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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